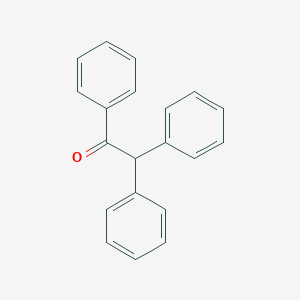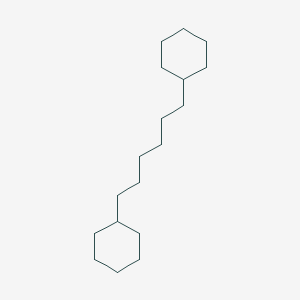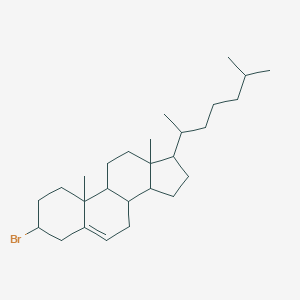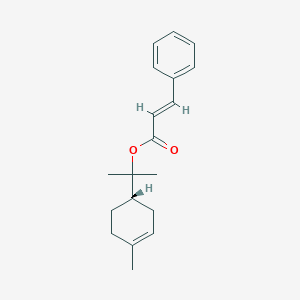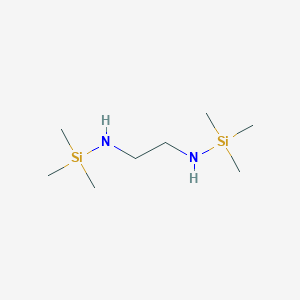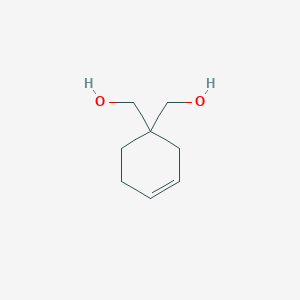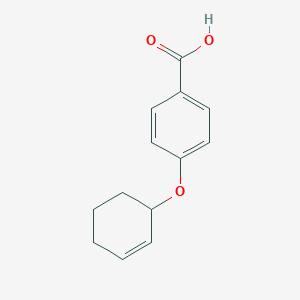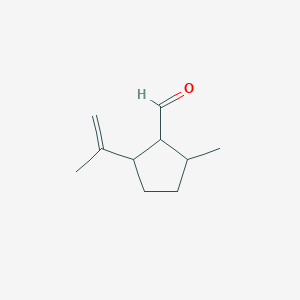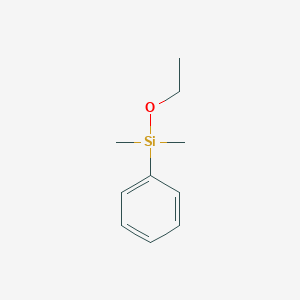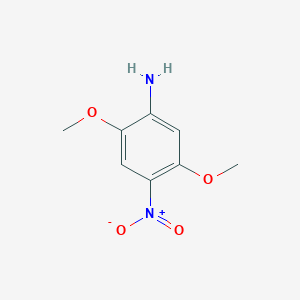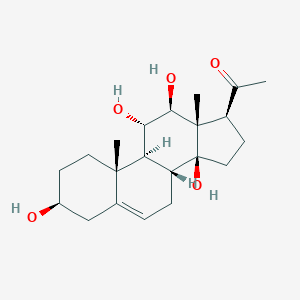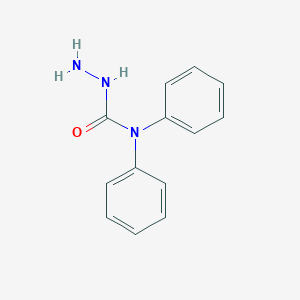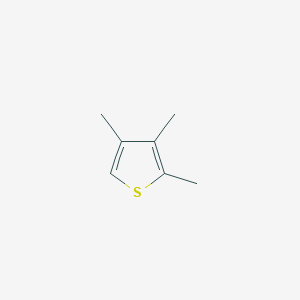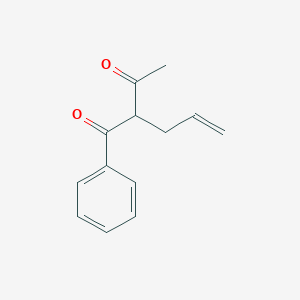
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-, commonly known as chalcone, is a natural compound found in various plant species. It is a yellow crystalline solid with a molecular formula of C15H12O and a molar mass of 208.26 g/mol. Chalcone has been the subject of numerous scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of chalcone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of enzymes involved in inflammation and cancer, as well as the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Chalcone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under most lab conditions and can be easily synthesized. However, chalcone has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on chalcone. One area of interest is the development of new drugs based on its antimicrobial and antifungal properties. Another area of interest is the potential use of chalcone in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of chalcone and its potential applications in various fields.
In conclusion, chalcone is a natural compound with potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Chalcone can be synthesized through various methods and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Chalcone can be synthesized through various methods. One of the most common methods involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. This reaction results in the formation of chalcone as a yellow crystalline solid.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential applications in various fields. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. Chalcone has also been found to have antimicrobial and antifungal activity, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
10225-38-4 |
|---|---|
Nom du produit |
1,3-Butanedione, 1-phenyl-2-(2-propenyl)- |
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-phenyl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-3-7-12(10(2)14)13(15)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
Clé InChI |
QIBVZPSRWCNABO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
